O-propanoyl-D-carnitine chemical structure and molecular properties
O-propanoyl-D-carnitine chemical structure and molecular properties
O-Propanoyl-D-Carnitine: Structural Dynamics, Inhibitory Kinetics, and Analytical Methodologies
As a Senior Application Scientist, I approach the characterization of O-propanoyl-D-carnitine (propionyl-D-carnitine) not merely as a chemical cataloging exercise, but as a critical evaluation of how stereochemistry dictates metabolic fate. While the L-enantiomer of propionylcarnitine is biologically essential for the mitochondrial transport of short-chain fatty acids, the D-enantiomer serves a dual role in modern biochemical research: it acts as a potent competitive inhibitor in specific enzymatic pathways and represents a critical analytical target for enantiomeric purity assays in pharmaceutical development[1][2].
This whitepaper synthesizes the molecular properties, mechanistic biology, and self-validating analytical protocols required to accurately study and quantify O-propanoyl-D-carnitine.
Chemical Structure and Molecular Properties
O-propanoyl-D-carnitine is an O-acyl-D-carnitine where the acyl group is propanoyl[3]. The stereocenter at the C3 position is the defining feature of this molecule. The (3S) configuration creates steric hindrance and improper hydrogen-bonding alignment within the catalytic pockets of mammalian carnitine acyltransferases, rendering it biologically inactive as a transport substrate[1][4].
To facilitate rapid reference and cross-study comparison, the quantitative molecular properties of O-propanoyl-D-carnitine are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (3S)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate | [1] |
| Chemical Formula | C10H19NO4 | [1] |
| Molecular Weight | 217.26 g/mol | [1] |
| Stereochemistry | (3S) / D-isomer | [1] |
| XLogP3-AA | 0.9 | [5] |
| SMILES | CCC(=O)OC(C)C | [1] |
| ChEBI ID | CHEBI:53211 | [3] |
Mechanistic Insights: Competitive Inhibition in Parasitology
Because O-propanoyl-D-carnitine shares the exact charge distribution and molecular footprint of its L-counterpart, it functions as a classic competitive inhibitor. When introduced into biological systems, it binds to carnitine-dependent enzymes without undergoing the subsequent transesterification required for acyl-CoA transport[4].
This inhibitory mechanism has been actively exploited in parasitology. In African trypanosomiasis models (e.g., Trypanosoma brucei rhodesiense), L-carnitine is vital for glycolysis-based energy production[2]. High oral dosages of propionyl-D-carnitine have been shown to induce approximately 50% parasite growth inhibition in a reversible, competitive fashion[2][6]. The causality here is straightforward: the D-enantiomer outcompetes L-carnitine at the receptor level, interfering with pyruvate kinase activity and subsequently starving the parasite of ATP[2][6]. Notably, because mammalian cells have alternative energy pathways and different enzyme affinities, the D-enantiomer exhibits a distinct lack of toxicity in host animals, making it a highly targeted metabolic disruptor[2].
Competitive inhibition dynamics of O-propanoyl-D-carnitine on metabolic pathways.
Analytical Workflows: Enantiomeric Separation and Quantification
In pharmaceutical manufacturing, D-carnitine derivatives often emerge as synthetic impurities. Because D- and L-enantiomers possess identical mass-to-charge (m/z) ratios and MS/MS fragmentation patterns, standard reversed-phase liquid chromatography (RP-LC) cannot resolve them.
To ensure scientific integrity, I have designed the following self-validating Chiral LC-MS/MS protocol. Every step is engineered with a specific causal rationale to eliminate false positives and correct for matrix effects.
Protocol: Chiral LC-MS/MS Profiling of Propionylcarnitine Isomers
Step 1: Sample Preparation and Internal Standard Spiking
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Action: Aliquot 50 µL of biological matrix (plasma/tissue homogenate) and spike with 10 µL of isotopically labeled internal standard (d3-propionyl-L-carnitine).
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Causality: Carnitines are highly polar zwitterions that do not partition into organic solvents. We utilize a methanol-based protein precipitation (1:4 v/v) rather than liquid-liquid extraction to ensure >90% recovery.
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Self-Validation Check: The d3-ISTD acts as the system's internal logic gate. If the absolute peak area of the ISTD drops by >20% between consecutive runs, the system automatically flags the sample for ion suppression, preventing artificially low concentration reporting.
Step 2: Chiral Chromatographic Separation
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Action: Inject 5 µL of the supernatant onto a teicoplanin-based Chiral Stationary Phase (CSP) column (e.g., Astec Chirobiotic T). Mobile phase: 100% Methanol with 0.1% Ammonium Acetate.
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Causality: The macrocyclic glycopeptide structure of teicoplanin provides multiple chiral recognition mechanisms (hydrogen bonding, pi-pi interactions, and steric inclusion cavities). This specific environment forces the (3S) D-enantiomer to elute at a different retention time than the (3R) L-enantiomer without requiring cumbersome pre-column derivatization.
Step 3: Electrospray Ionization (ESI) and MS/MS Detection
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Action: Operate the mass spectrometer in ESI positive mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 218.1 → 85.1.
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Causality: The precursor ion [M+H]+ at 218.1 undergoes collision-induced dissociation. The product ion at m/z 85.1 represents the specific loss of trimethylamine and propionic acid, providing a highly specific structural fingerprint for propionylcarnitine[7][8].
Step 4: System Suitability and Data Acceptance
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Action: Calculate the chromatographic resolution ( Rs ) between the D and L peaks. The run is only validated if Rs>1.5 (baseline resolution).
Self-validating LC-MS/MS workflow for the enantiomeric resolution of carnitine isomers.
Conclusion
O-propanoyl-D-carnitine is far more than a mere synthetic byproduct. Its unique (3S) stereochemistry transforms it into a highly specific competitive inhibitor capable of disrupting parasitic energy metabolism without inducing host toxicity[2][6]. By employing self-validating chiral chromatography and mass spectrometry, researchers can accurately isolate its effects, ensuring that experimental data remains robust, reproducible, and analytically sound.
References
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O-propanoyl-D-carnitine | CID 12879828 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL:[Link]
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CHEBI:53211 - O-propanoyl-D-carnitine Source: Chemical Entities of Biological Interest (ebi.ac.uk) URL:[Link]
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Activity of D-carnitine and its derivatives on Trypanosoma infections in rats and mice Source: Parasite Journal (parasite-journal.org) URL:[Link]
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The Carnitine System Source: National Academic Digital Library of Ethiopia URL: [Link]
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Early Biological Modulations Resulting from Venlafaxine Exposure Determined by a Metabolomic Approach Source: MDPI (mdpi.com) URL:[Link]
Sources
- 1. O-propanoyl-D-carnitine | C10H19NO4 | CID 12879828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parasite-journal.org [parasite-journal.org]
- 3. O-propanoyl-D-carnitine (CHEBI:53211) [ebi.ac.uk]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. O-propanoyl-D-carnitine | C10H19NO4 | CID 12879828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Activity of D-carnitine and its derivatives on Trypanosoma infections in rats and mice | Parasite [parasite-journal.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
